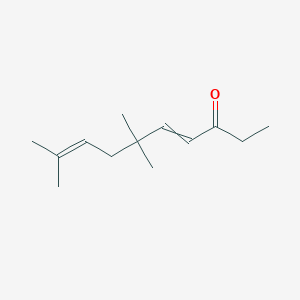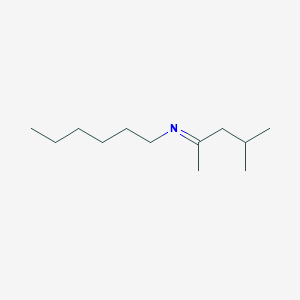
(2E)-N-Hexyl-4-methylpentan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Hexyl-4-methylpentan-2-imine: is an organic compound characterized by the presence of an imine group. This compound is part of the broader class of imines, which are known for their diverse chemical reactivity and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Hexyl-4-methylpentan-2-imine typically involves the condensation of a primary amine with a carbonyl compound. In this case, hexylamine reacts with 4-methylpentan-2-one under acidic or basic conditions to form the imine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the imine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as acidic resins or metal complexes, can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-N-Hexyl-4-methylpentan-2-imine can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imine can participate in nucleophilic substitution reactions, where the imine nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Chemistry: (2E)-N-Hexyl-4-methylpentan-2-imine is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The imine group is a key functional group in medicinal chemistry, and this compound can be used in the design and synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-Hexyl-4-methylpentan-2-imine involves its interaction with various molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
(2E)-N-Hexyl-4-methylpentan-2-one: A ketone with similar structural features but different reactivity.
(2E)-N-Hexyl-4-methylpentan-2-amine: An amine with similar alkyl chain length but different functional group.
Uniqueness: (2E)-N-Hexyl-4-methylpentan-2-imine is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity compared to its ketone and amine counterparts. The imine group allows for versatile chemical transformations and interactions with biological targets, making it valuable in various applications.
Properties
CAS No. |
138049-21-5 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-hexyl-4-methylpentan-2-imine |
InChI |
InChI=1S/C12H25N/c1-5-6-7-8-9-13-12(4)10-11(2)3/h11H,5-10H2,1-4H3 |
InChI Key |
DXWNTTZDTKCHLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



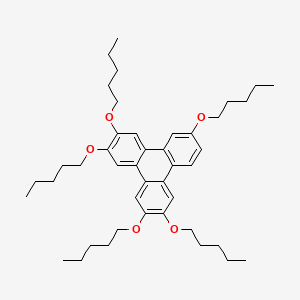
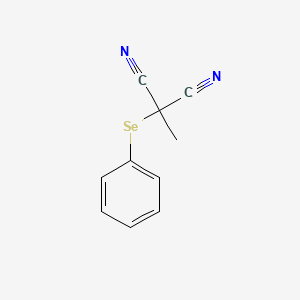

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
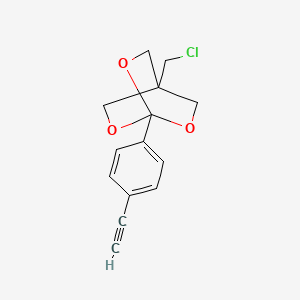
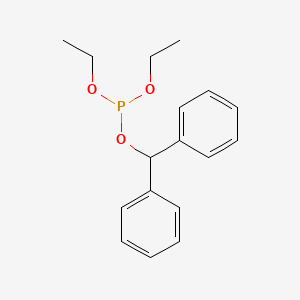
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
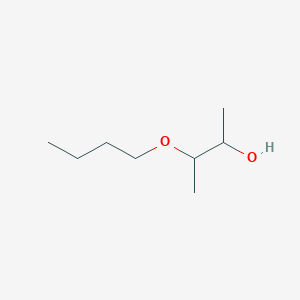
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
